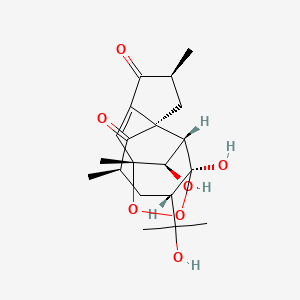

7(1)-Hydroxychlorophyllide a

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

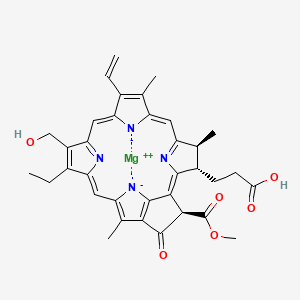

7(1)-hydroxychlorophyllide a is a chlorophyllide, a dicarboxylic acid monoester and a methyl ester. It derives from a chlorophyllide a. It is a conjugate acid of a this compound(1-).

Wissenschaftliche Forschungsanwendungen

Enzymatic Functions and Photosynthesis

7-Hydroxymethyl chlorophyll a reductase is a pivotal enzyme involved in the chlorophyll cycle, crucial for the processes of greening, acclimation to light intensity, and senescence in plants. The enzyme facilitates the conversion of 7-hydroxymethyl chlorophyll a to chlorophyll a, utilizing ferredoxin, and contains flavin adenine dinucleotide and an iron-sulfur center for its functioning. This conversion is an integral part of the chlorophyll cycle, playing a significant role in the interconversion of chlorophyll a and chlorophyll b. The identification and characterization of this enzyme have shed light on the sophisticated mechanisms plants use to adapt to their environment and manage their internal processes (Meguro et al., 2011). Additionally, the crystal structure and catalytic mechanism of 7-hydroxymethyl chlorophyll a reductase were elucidated, revealing its role in efficiently balancing the chlorophyll a/b ratio, essential for photosynthesis and the degradation of light-harvesting complexes. The enzyme employs a proton-activated electron transfer mechanism, suggesting its evolutionary significance and its similarity with certain hydrogenases (Xiao Wang & Lin Liu, 2016).

Pathway of Chlorophyll b Degradation

The degradation pathway of chlorophyll b to chlorophyll a is crucial for avoiding cell death during plant senescence. This degradation involves the conversion of chlorophyll b to 7-hydroxymethyl chlorophyll a by chlorophyll b reductase, highlighting the importance of proper chlorophyll b degradation. In instances where chlorophyll b is not adequately degraded, particularly when contained within core antenna complexes, the accumulation of intermediary products can lead to cell necrosis. This underscores the significance of the enzymatic conversion processes in maintaining plant cell health and the efficient operation of photosynthetic machinery (Shimoda et al., 2012).

Eigenschaften

Molekularformel |

C35H34MgN4O6 |

|---|---|

Molekulargewicht |

631 g/mol |

IUPAC-Name |

magnesium;3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethyl)-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaen-22-yl]propanoic acid |

InChI |

InChI=1S/C35H36N4O6.Mg/c1-7-18-15(3)22-11-23-16(4)20(9-10-28(41)42)32(38-23)30-31(35(44)45-6)34(43)29-17(5)24(39-33(29)30)12-26-19(8-2)21(14-40)27(37-26)13-25(18)36-22;/h7,11-13,16,20,31,40H,1,8-10,14H2,2-6H3,(H3,36,37,38,39,41,42,43);/q;+2/p-2/t16-,20-,31+;/m0./s1 |

InChI-Schlüssel |

QCWXXDQFRHDXNM-IEEIVXFASA-L |

Isomerische SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)[C@H](C4=O)C(=O)OC)C)CO.[Mg+2] |

Kanonische SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)C(C4=O)C(=O)OC)C)CO.[Mg+2] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-3a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-9-hydroxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1264254.png)

![2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264259.png)